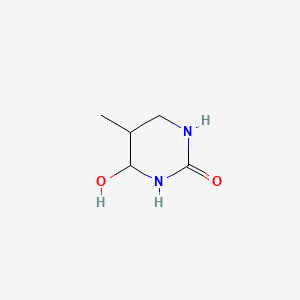![molecular formula C16H29O5P B14357013 2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octan-4-YL dodecanoate CAS No. 90138-77-5](/img/structure/B14357013.png)
2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octan-4-YL dodecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6,7-Trioxa-1-phosphabicyclo[222]octan-4-YL dodecanoate is a chemical compound that belongs to the class of phosphabicyclo compounds These compounds are characterized by their unique bicyclic structure containing phosphorus, oxygen, and carbon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octan-4-YL dodecanoate typically involves the reaction of 2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane with dodecanoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. Common reagents used in this synthesis include catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octan-4-YL dodecanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted phosphabicyclo compounds.
Applications De Recherche Scientifique
2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octan-4-YL dodecanoate has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its unique structure.
Industry: Utilized as a flame retardant additive in polymeric materials to enhance fire resistance.
Mécanisme D'action
The mechanism of action of 2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octan-4-YL dodecanoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. In coordination chemistry, it acts as a ligand, forming stable complexes with transition metals and influencing their reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Isopropyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane: Similar structure but with an isopropyl group.
4-Methyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane: Contains a methyl group instead of a dodecanoate ester.
4-Ethyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane 1-oxide: An oxidized derivative with an ethyl group.
Uniqueness
2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octan-4-YL dodecanoate is unique due to its long-chain ester group, which imparts distinct physicochemical properties. This makes it particularly useful in applications requiring hydrophobicity and compatibility with organic solvents.
Propriétés
Numéro CAS |
90138-77-5 |
|---|---|
Formule moléculaire |
C16H29O5P |
Poids moléculaire |
332.37 g/mol |
Nom IUPAC |
2,6,7-trioxa-1-phosphabicyclo[2.2.2]octan-4-yl dodecanoate |
InChI |
InChI=1S/C16H29O5P/c1-2-3-4-5-6-7-8-9-10-11-15(17)21-16-12-18-22(19-13-16)20-14-16/h2-14H2,1H3 |
Clé InChI |
NURNOAPICJSDAO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC(=O)OC12COP(OC1)OC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


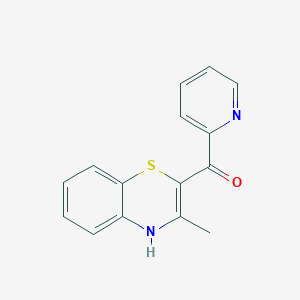
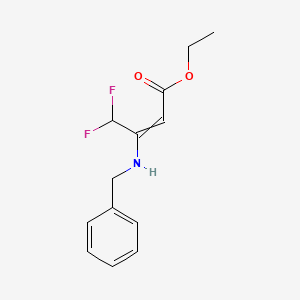
![7-Benzyl-9-hydroxy-3-phenyl-3lambda~5~-phosphabicyclo[3.3.1]nonan-3-one](/img/structure/B14356952.png)

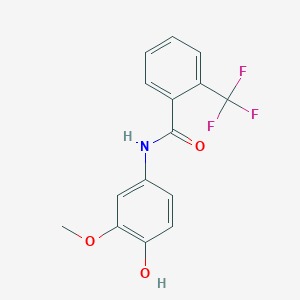


![Benzoic acid,4-butoxy-,4-[(4-butyl-2-methylphenyl)azo]phenyl ester](/img/structure/B14356986.png)
![1-[2-(Difluoromethoxy)phenyl]-3-methylidenepyrrolidine-2,5-dione](/img/structure/B14356995.png)
![8-(Butylsulfanyl)-3,10-dimethylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14357000.png)
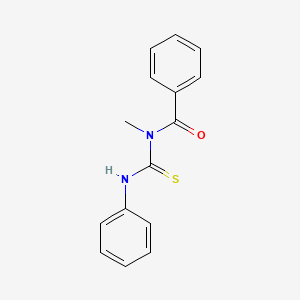
![13-Oxobicyclo[6.4.1]trideca-5,9-diene-2-carbonitrile](/img/structure/B14357016.png)
![1-Methyl-2,4-diphenyl-3,5-dioxa-2,7-diazabicyclo[2.2.1]heptan-6-one](/img/structure/B14357017.png)
